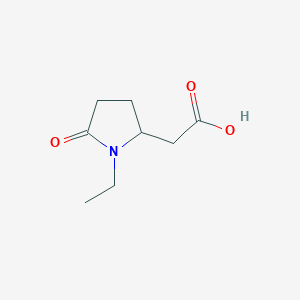![molecular formula C20H17ClN4O B2458131 1-Phényl-1'-(4-chlorophényl)-3,3'-diméthyl-5-hydroxy[4,5']-bipyrazol CAS No. 245039-25-2](/img/structure/B2458131.png)
1-Phényl-1'-(4-chlorophényl)-3,3'-diméthyl-5-hydroxy[4,5']-bipyrazol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-1'-(4-chlorophenyl)-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol (PCDMBH) is a small molecule with a unique chemical structure that has been used in various scientific research applications. It has been studied for its potential to act as a catalyst, an inhibitor, and a drug transporter. PCDMBH has been found to have biochemical and physiological effects, and has been used in laboratory experiments to study its effects on cells and organisms. In
Applications De Recherche Scientifique
- Des études de docking moléculaire ont révélé qu'il présente une affinité de liaison au récepteur des œstrogènes alpha humain (ERα), comparable à celle du 4-OHT (un ligand natif) .
Activité anticancéreuse du sein
Études structurales et cristallographie
Mécanisme D'action
The mechanism of action of 1-Phenyl-1'-(4-chlorophenyl)-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol is not fully understood. However, it is believed to act as a catalyst by forming complexes with transition metals, as an inhibitor of enzymes by binding to their active sites, and as a drug transporter by binding to certain molecules and transporting them across cell membranes. It is also believed to act as an antioxidant by scavenging reactive oxygen species and as a pro-apoptotic agent by inducing cell death.
Biochemical and Physiological Effects
1-Phenyl-1'-(4-chlorophenyl)-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol has been found to have biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria and fungi, and to induce cell death in cancer cells. It has also been found to reduce inflammation and to have anti-diabetic effects. Furthermore, it has been found to reduce oxidative damage and to increase antioxidant capacity.
Avantages Et Limitations Des Expériences En Laboratoire
1-Phenyl-1'-(4-chlorophenyl)-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol has several advantages and limitations for laboratory experiments. One advantage is that it is relatively inexpensive and easy to synthesize. Furthermore, it is relatively stable and has been found to be effective in laboratory experiments. However, it is also limited by its low solubility in water and its potential to cause side effects.
Orientations Futures
There are several potential future directions for 1-Phenyl-1'-(4-chlorophenyl)-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol research. One potential direction is to further investigate its potential as an antioxidant and a pro-apoptotic agent. Additionally, further research could be conducted to investigate its potential as a drug transporter and its effects on other organisms. Furthermore, further research could be conducted to investigate the mechanism of action of 1-Phenyl-1'-(4-chlorophenyl)-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol and to develop more effective synthesis methods. Finally, further research could be conducted to investigate the potential side effects of 1-Phenyl-1'-(4-chlorophenyl)-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol and to develop methods to reduce them.
Méthodes De Synthèse
1-Phenyl-1'-(4-chlorophenyl)-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol is synthesized through a three-step procedure. The first step involves the condensation of 4-chlorophenylacetonitrile with 1-phenyl-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol in the presence of an acid catalyst. The second step involves the hydrolysis of the resulting product with a base. The third step involves the purification of the product by column chromatography. This method has been found to be effective and efficient in producing 1-Phenyl-1'-(4-chlorophenyl)-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol.
Propriétés
IUPAC Name |
4-[2-(4-chlorophenyl)-5-methylpyrazol-3-yl]-5-methyl-2-phenyl-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O/c1-13-12-18(24(22-13)17-10-8-15(21)9-11-17)19-14(2)23-25(20(19)26)16-6-4-3-5-7-16/h3-12,23H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUIGIZRKTAZPLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=C(NN(C2=O)C3=CC=CC=C3)C)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({[2-(Morpholin-4-yl)pyridin-4-yl]methyl}amino)pyridine-3-carbonitrile](/img/structure/B2458048.png)
![2-chloro-5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B2458049.png)






![Benzo[d]thiazol-6-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone](/img/structure/B2458061.png)

![N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2458065.png)
![(1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-((4-(trifluoromethoxy)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2458068.png)
![2-(4-chlorobenzyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2458070.png)
